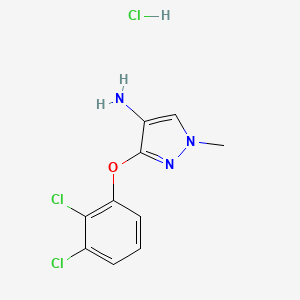
3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazolamine structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,3-dichlorophenol with appropriate pyrazole derivatives under controlled conditions. The process may include steps such as nitration, esterification, reduction, and hydrolysis to achieve the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule, potentially altering its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by down-regulating Bcl-XL expression and activating caspases . The compound may also affect cell cycle regulation by modulating the expression of cyclins and cyclin-dependent kinases .
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dichlorophenoxy)acetic acid: Another dichlorophenoxy derivative with herbicidal properties.
2,3-Dichlorophenoxypropylamine: A compound with similar structural features and potential biological activities.
Uniqueness
3-(2,3-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of a dichlorophenoxy group and a pyrazolamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10Cl3N3O |
|---|---|
Molecular Weight |
294.6 g/mol |
IUPAC Name |
3-(2,3-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-7(13)10(14-15)16-8-4-2-3-6(11)9(8)12;/h2-5H,13H2,1H3;1H |
InChI Key |
OEFJNXPTYREMFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=C(C(=CC=C2)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B12225263.png)
![3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12225264.png)
![4-{4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12225288.png)
![[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B12225304.png)
![4-(2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-1,4-oxazepan-5-one](/img/structure/B12225317.png)
![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B12225319.png)
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12225324.png)
![2-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B12225327.png)
![3-[(4-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B12225334.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B12225349.png)
![3-Tert-butyl-1-methyl-1-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B12225350.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B12225352.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12225364.png)
